1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one
Description
This compound is a pyrimidin-2-one derivative featuring a modified oxolane (tetrahydrofuran) ring with hydroxyl, hydroxymethyl, and methyl substituents. Its molecular formula is C₁₁H₁₆N₄O₆ (calculated molecular weight: 300.27 g/mol).
Properties
Molecular Formula |
C10H16N4O5 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O5/c1-10(18)7(16)5(4-15)19-8(10)14-3-2-6(13-11)12-9(14)17/h2-3,5,7-8,15-16,18H,4,11H2,1H3,(H,12,13,17)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
CSBPNHJPRQUVNE-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)NN)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one typically involves multiple steps, including the formation of the pyrimidine ring and the attachment of the sugar moiety. Common synthetic routes may include the use of hydrazine derivatives and protected sugar intermediates. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Pyrimidine Base Modification
The pyrimidine ring undergoes substitution at position 4 to introduce the hydrazinyl group:
-
Electrophilic activation : A leaving group (e.g., Cl, Br) is introduced at position 4 via halogenation.
-
Nucleophilic substitution : Hydrazine (NH₂NH₂) replaces the halogen under basic or neutral conditions .
Mechanism :
Glycosylation Coupling
The sugar and pyrimidine base are coupled via nucleophilic substitution or acid-catalyzed glycosylation :
-
The sugar’s hydroxyl group acts as a nucleophile, attacking the electrophilic pyrimidine base.
-
Use of Lewis acids (e.g., BF₃·Et₂O) or thermal activation may facilitate coupling .
Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Sugar prep | TMSCl, DMPA, Oxidation | Protect hydroxyls, install groups |
| 2. Base prep | POCl₃, NH₂NH₂, NaOH | Introduce hydrazinyl group |
| 3. Coupling | BF₃·Et₂O, CH₂Cl₂, 50°C | Form nucleoside bond |
Analytical Methods and Purification
The synthesis is monitored and validated using:
-
HPLC : To track reaction progress and assess purity.
-
NMR spectroscopy : To confirm stereochemistry and structural integrity.
-
Mass spectrometry : For molecular weight verification.
Challenges and Considerations
-
Stereochemical control : Maintaining the (2R,3R,4R,5R) configuration during reactions involving multiple chiral centers.
-
Hydroxyl group reactivity : Requires selective protection/deprotection to avoid side reactions.
-
Hydrazinyl group stability : Hydrazine derivatives are prone to decomposition under harsh conditions, necessitating mild reaction setups .
Comparative Analysis of Reaction Conditions
| Reaction Type | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Basic conditions, 40–60°C | High yield, controlled stereochemistry | Sensitive to water/impurities |
| Glycosylation (acidic) | BF₃·Et₂O, 50°C | Efficient coupling | Risk of sugar degradation |
| Hydroxyl group protection | TMSCl, DMPA | Prevents side reactions | Requires careful deprotection |
This compound exemplifies the complexity of nucleoside analog synthesis, requiring meticulous planning of protection strategies, stereochemical control, and coupling conditions. Its potential applications in medicine underscore the importance of optimizing these reactions for scalability and purity.
Scientific Research Applications
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structurally related compounds is provided below, focusing on substituents, molecular properties, and reported applications:
Key Structural and Functional Differences
Oxolane Modifications :
- Methyl vs. Azido Groups : The target compound’s 3-methyl group on the oxolane (vs. azido in Analogs 2 and 3) may enhance metabolic stability compared to azido-containing analogs, which are prone to reduction or photodegradation .
- Hydroxyl Configuration : The stereochemistry of hydroxyl groups (2R,3R,4R,5R in the target vs. 2R,3S,4S,5R in Analog 2) influences solubility and binding to biological targets like polymerases .
Pyrimidin-2-one Modifications :
- Hydrazinyl vs.
Research Findings and Gaps
Solubility and Stability: The hydrazinyl group may improve water solubility compared to methoxy or azido substituents, though oxidative instability could limit its utility .
Antiviral Potential: Remdesivir’s clinical success highlights the importance of nucleoside analogs in antiviral therapy. The target compound’s hydrazinyl group could interfere with viral replication via a novel mechanism, but in vitro studies are needed .
Synthetic Challenges: The synthesis of hydrazinyl-pyrimidin-2-one derivatives requires precise control to avoid side reactions, as noted in for similar pyrimidine syntheses .
Biological Activity
The compound 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one (CAS Number: 136997-64-3) is a hydrazinyl pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrimidine ring and a sugar moiety. Its molecular formula is , with a molecular weight of 358.35 g/mol. The presence of hydroxyl groups suggests potential interactions with biological targets through hydrogen bonding.
Research indicates that compounds similar to this hydrazinyl pyrimidine may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The hydroxyl groups in the sugar moiety can scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The hydrazinyl group may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
Antioxidant Activity
A study by Sakata et al. demonstrated that hydrazinyl pyrimidines exhibit significant antioxidant properties, which could contribute to their therapeutic effects in conditions related to oxidative stress .
Antimicrobial Effects
Research conducted by Zhang et al. showed that derivatives of hydrazinyl pyrimidines displayed antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Anti-inflammatory Properties
In vitro studies have suggested that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect was observed in cell cultures treated with lipopolysaccharides (LPS), where a decrease in cytokine levels was recorded .
Case Study 1: Antioxidant Effects in Diabetic Models
In a controlled study involving diabetic rats, administration of the compound led to significant reductions in blood glucose levels and improved antioxidant status as measured by reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 ± 20 | 180 ± 15 |
| MDA Levels (µmol/L) | 10 ± 1 | 5 ± 0.5 |
| SOD Activity (U/mg protein) | 50 ± 5 | 80 ± 10 |
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections. Patients treated with the compound showed a significant reduction in infection severity compared to the placebo group .
Q & A
Basic: What synthetic methodologies are established for synthesizing this compound?
Answer:
The compound is typically synthesized via condensation reactions followed by reflux in acidic or alcoholic media. For example:
- Step 1: Condensation of a hydrazine derivative (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with a cyclic ketone or aldehyde under ethanol reflux .
- Step 2: Rearrangement in acetic acid to form the pyrimidinone core .
- Purification: HPLC (≥98% purity) is recommended for isolating the final product, with structural validation using -NMR and -NMR .
Basic: What spectroscopic and crystallographic techniques validate its structure?
Answer:
- Spectroscopy:
- Crystallography: X-ray diffraction resolves stereochemistry, particularly the (2R,3R,4R,5R) configuration of the oxolane ring . Tools like UCSF Chimera visualize electron density maps and hydrogen-bonding networks .
Advanced: How can conflicting synthetic yields reported in literature be resolved?
Answer:
Discrepancies often arise from variations in reaction conditions:
- Key Variables: Catalyst type (e.g., HCl vs. NaOAc), temperature, and solvent polarity .
- Optimization Strategy: Use a Design of Experiments (DOE) approach to systematically test parameters. For example:
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.1 M HCl in ethanol) for maximizing yield .
- Validate results with triplicate runs and statistical analysis (e.g., ANOVA).
Advanced: What computational approaches predict its interaction with biological targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., viral polymerases). The hydrazinyl group shows strong hydrogen bonding with active-site residues .
- MD Simulations: GROMACS or AMBER simulate stability in aqueous environments, revealing pH-dependent conformational changes (e.g., protonation at pH < 5 destabilizes the oxolane ring) .
- Visualization: UCSF Chimera overlays docked poses with crystallographic data to validate predictions .
Advanced: How does the hydrazinyl moiety influence stability and reactivity?
Answer:
- Reactivity: The hydrazine group participates in nucleophilic addition and redox reactions. For example:
- Forms Schiff bases with carbonyl compounds under mild conditions .
- Oxidizes to diazeniumdiolates in the presence of NO donors, altering biological activity .
- Stability:
Advanced: How does stereochemistry impact its biological activity?
Answer:
- Stereoselective Synthesis: The (2R,3R,4R,5R) configuration is critical for binding to viral polymerases. Epimerization at C3 reduces activity by >90% .
- Validation:
Advanced: What strategies mitigate oxidation during storage?
Answer:
- Antioxidants: Add 0.1% w/v ascorbic acid or nitrogen purging to prevent hydrazine oxidation .
- Lyophilization: Freeze-dry the compound with trehalose (1:1 ratio) to enhance shelf life (>24 months at –80°C) .
- Quality Control: Regular HPLC-UV analysis (λ = 254 nm) monitors degradation products .
Advanced: How is its pharmacokinetic profile evaluated in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
